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Compound of Interest

1-(5-bromopyrimidin-2-
Compound Name:
yl)piperidine-3-carboxylic Acid

cat. No.: B1271982

For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of piperidine-based kinase inhibitors, supported by experimental data.
The piperidine scaffold is a prevalent structural motif in a multitude of kinase inhibitors,
contributing to their potency and selectivity.

This guide delves into a comparative analysis of piperidine-containing inhibitors targeting key
kinases implicated in cancer and other diseases: Phosphoinositide 3-kinase (PI13K), Protein
Kinase B (Akt), Checkpoint Kinase 1 (CHK1), p38 Mitogen-Activated Protein Kinase (p38
MAPK), Anaplastic Lymphoma Kinase (ALK), and Cyclin-Dependent Kinase 2 (CDK2).

Performance Comparison of Piperidine-Based
Kinase Inhibitors

The inhibitory activities of various piperidine-based compounds against their target kinases are
summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of
a compound's potency in inhibiting a specific biological or biochemical function.
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Representative

Inhibitor Class  Target Kinase IC50 (nM) Reference(s)
Compound(s)
Compound 16 (a
PI3K Inhibitors PI3Ka guinazolinone 0.4 [1]
derivative)
Idelalisib
PI3Kd _ 0.6 [1]
(Zydelig®)
PI3Ka/mTOR PF-04979064 PI3Ka: 1.0 (Ki) [2]
Compound 10h
- (a
Akt Inhibitors Aktl o 24.3 [3]
pyrazolopyrimidi
ne derivative)
Compound E22
(a 3,4,6-
Aktl . . - [4]
trisubstituted
piperidine)
Pan-Akt Al-1 18 [3]
Pan-Akt Al-2 20 [3]
CHK1 Inhibitors CHK1 AZD7762 5 [5]
Compound 13 (a
CHK1 diaminopyrimidin ~ 7.73 -
e derivative)
p38 MAPK Naphthyridinone
o p38a - [6]
Inhibitors 5
Piperidine-based
p38a heterocyclic Low nanomolar [7]
oxalyl amides
i LDK378
ALK Inhibitors ALK . - [8]
(Ceritinib)
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El

Piperidine
ALK carboxamide -
derivatives
Benzofuran-
piperazine

CDK2 Inhibitors CDK2/cyclin E

hybrids (e.g., 9h,

11d)

40.91, 41.70

Key Signaling Pathways

Understanding the signaling cascades in which these kinases operate is crucial for rational

drug design and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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